Cas no 2137832-10-9 (5-methyl-1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)

5-Methyl-1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound featuring a fused triazole-oxazolidine scaffold, which imparts unique structural and functional properties. Its triazole moiety offers stability and potential for diverse chemical modifications, while the oxazolidine ring enhances rigidity and bioactivity. The carboxylic acid group provides a reactive handle for further derivatization, making it a versatile intermediate in medicinal chemistry and drug discovery. This compound is particularly valuable for synthesizing novel pharmacophores due to its balanced lipophilicity and hydrogen-bonding capacity. Its well-defined structure ensures reproducibility in research applications, supporting investigations into antimicrobial, anti-inflammatory, or other biologically active agents.
5-methyl-1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid structure
2137832-10-9 structure
商品名:5-methyl-1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
CAS番号:2137832-10-9
MF:C7H10N4O3
メガワット:198.179300785065
CID:5895443
PubChem ID:165457063

5-methyl-1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 化学的及び物理的性質

名前と識別子

    • EN300-712762
    • 5-methyl-1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
    • 2137832-10-9
    • インチ: 1S/C7H10N4O3/c1-4-6(7(12)13)9-10-11(4)5-2-8-14-3-5/h5,8H,2-3H2,1H3,(H,12,13)
    • InChIKey: CNMRKDXYCQGVFB-UHFFFAOYSA-N
    • ほほえんだ: O1CC(CN1)N1C(C)=C(C(=O)O)N=N1

計算された属性

  • せいみつぶんしりょう: 198.07529019g/mol
  • どういたいしつりょう: 198.07529019g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 6
  • 重原子数: 14
  • 回転可能化学結合数: 2
  • 複雑さ: 237
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89.3Ų
  • 疎水性パラメータ計算基準値(XlogP): -3

5-methyl-1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-712762-1.0g
5-methyl-1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid
2137832-10-9
1g
$0.0 2023-06-06

5-methyl-1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid 関連文献

5-methyl-1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acidに関する追加情報

5-Methyl-1-(1,2-Oxazolidin-4-Yl)-1H-1,2,3-Triazole-4-Carboxylic Acid: A Promising Molecule in Medicinal Chemistry

5-Methyl-1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid is a multifunctional organic compound with a unique molecular structure that has garnered significant attention in the field of medicinal chemistry. This compound, identified by its CAS number 2137832-10-9, represents a novel scaffold for the development of therapeutics targeting a wide range of biological processes. Its synthesis and functional properties are under active investigation, with recent studies highlighting its potential applications in antiviral, antitumor, and anti-inflammatory research. The integration of 1,2-oxazolidin-4-yl and 1H-1,2,3-triazole-4-carboxylic acid moieties into a single molecule creates a versatile platform for drug discovery, as these functional groups are known to interact with specific biological targets.

The 5-methyl substituent in this compound plays a critical role in modulating its physicochemical properties, such as solubility and metabolic stability. This modification may also influence the molecule’s ability to interact with target proteins or receptors. Recent advancements in computational modeling have demonstrated that the 1,2-oxazolidin-4-yl ring can form hydrogen bonds with key residues in enzyme active sites, enhancing the molecule’s binding affinity. Such interactions are crucial for the design of selective inhibitors or agonists for specific therapeutic applications.

1H-1,2,3-Triazole is a heterocyclic ring that is widely utilized in pharmaceuticals due to its ability to stabilize molecular structures and improve pharmacokinetic profiles. The presence of the -4-carboxylic acid group further enhances the molecule’s reactivity, enabling it to participate in covalent or non-covalent interactions with biological targets. This combination of functional groups makes the compound a valuable candidate for the development of multitarget drugs, which are increasingly being explored to address complex diseases like cancer or neurodegenerative disorders.

Recent studies have focused on the synthetic pathways and structural optimization of 5-methyl-1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid. Researchers have employed click chemistry techniques to efficiently assemble the molecule, leveraging the azide-alkyne cycloaddition reaction to link the 1,2-oxazolidin-4-yl and 1H-1,2,3-triazole moieties. This approach not only streamlines the synthesis process but also ensures high stereoselectivity, which is essential for maintaining the molecule’s biological activity.

One of the most promising applications of this compound is in antiviral research, particularly in the context of RNA viruses. The 1,2-oxazolidin-4-yl ring has been shown to inhibit the replication of SARS-CoV-2 by interfering with the viral RNA polymerase. Additionally, the carboxylic acid group may contribute to the molecule’s ability to disrupt viral envelope proteins, thereby preventing cellular entry. These findings highlight the potential of 5-methyl-1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid as a targeted antiviral agent.

Another area of interest is its role in cancer therapy. The triazole ring is known to interact with DNA gyrase and topoisomerase II, enzymes that are critical for DNA replication and repair. By modulating these targets, the compound may induce apoptosis in cancer cells while sparing healthy tissue. Recent in vitro studies have demonstrated that the 5-methyl group enhances the molecule’s cytotoxicity against multidrug-resistant cancer cell lines, suggesting its potential as a novel chemotherapeutic agent.

Anti-inflammatory properties are also being explored for this compound. The 1,2-oxazolidin-4-yl ring may act as a COX-2 inhibitor, reducing the production of pro-inflammatory cytokines such as TNF-α and IL-6. This effect could be beneficial in conditions like rheumatoid arthritis or chronic inflammatory diseases. Preclinical trials are currently underway to evaluate the compound’s efficacy in animal models of inflammatory bowel disease and autoimmune disorders.

Pharmacokinetic studies have revealed that the compound exhibits favorable absorption, distribution, metabolism, and excretion profiles. The carboxylic acid group may enhance intestinal permeability, allowing the molecule to be orally administered. However, further research is needed to optimize its bioavailability and half-life for clinical applications. The 5-methyl substitution also appears to reduce metabolic degradation, which is a critical factor in improving the therapeutic window of the drug.

Toxicological assessments are an essential step in the development of this compound. Initial studies suggest that the molecule has low acute toxicity and is well-tolerated in in vivo models. However, long-term effects and potential side effects require further investigation. Researchers are also exploring the combination therapy potential of this compound with existing drugs to enhance treatment outcomes while minimizing drug resistance.

In conclusion, 5-methyl-1-(1,2-oxazolidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid represents a significant advancement in the field of medicinal chemistry. Its unique structure and functional groups make it a versatile platform for the development of novel therapeutics targeting a wide range of diseases. Ongoing research into its synthetic methods, biological activity, and pharmacological properties is expected to yield important insights that could lead to the creation of life-saving medications in the near future.

おすすめ記事

推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hubei Changfu Chemical Co., Ltd.
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Nantong Boya Environmental Protection Technology Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Hefei Zhongkesai High tech Materials Technology Co., Ltd